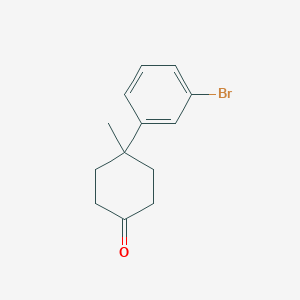

4-(3-Bromophenyl)-4-methylcyclohexan-1-one

Description

Significance of Aryl-Substituted Cyclohexanones in Organic Synthesis and Medicinal Chemistry Precursors

Aryl-substituted cyclohexanones are a pivotal class of compounds in the fields of organic synthesis and medicinal chemistry. The cyclohexanone (B45756) framework is a common structural motif found in numerous natural products and pharmaceutically active compounds. beilstein-journals.org The introduction of an aryl group to this scaffold significantly expands its chemical diversity and potential biological activity. These compounds serve as versatile intermediates, allowing for a wide range of chemical transformations to build more complex molecular architectures.

In medicinal chemistry, the aryl-cyclohexanone core is a key component in the development of various therapeutic agents. For example, derivatives of 4-amino-4-arylcyclohexanones have been explored as a novel class of analgesics. acs.org The specific nature and substitution pattern of the aryl ring can be systematically modified to fine-tune the pharmacological properties of the final molecule, influencing its efficacy, selectivity, and metabolic stability. The presence of a ketone functional group also provides a convenient handle for further chemical modifications, such as the introduction of new functional groups or the construction of heterocyclic ring systems.

Rationale for Investigating 4-(3-Bromophenyl)-4-methylcyclohexan-1-one

The specific investigation of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one is predicated on its unique combination of structural features, which make it a valuable precursor for synthetic applications. The rationale for its study can be broken down into several key points:

Versatile Functional Groups: The molecule possesses three key points for chemical modification: the ketone group, the bromine atom on the phenyl ring, and the potential for reactions at the alpha-positions to the ketone. The ketone can be transformed into a variety of other functional groups, such as alcohols, amines, or alkenes. The bromo-aryl moiety is particularly significant as it is a prime substrate for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse carbon-carbon and carbon-heteroatom bonds.

Stereochemical Complexity: The presence of a quaternary carbon center (C4) bearing both a methyl and a bromophenyl group introduces a permanent stereocenter. This is of high importance in medicinal chemistry, where the stereochemistry of a molecule can be critical for its biological activity. The synthesis and separation of enantiomers of this compound would provide access to chiral building blocks for the development of stereochemically pure drugs.

Historical Context of Cyclohexanone Derivatization Methodologies

The derivatization of cyclohexanones has a rich history that has evolved with the broader field of organic synthesis. Early methods for the synthesis and modification of cyclohexanone derivatives were often based on classical reactions such as aldol (B89426) condensations, Grignard reactions, and Robinson annulations. The industrial production of cyclohexanone itself is primarily achieved through the oxidation of cyclohexane (B81311) or the hydrogenation of phenol. wikipedia.orgresearchgate.net

Over the decades, the toolbox for cyclohexanone derivatization has expanded dramatically with the advent of modern synthetic methods. Key developments include:

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated cyclohexenones has become a cornerstone for the stereocontrolled synthesis of substituted cyclohexanones. beilstein-journals.org

Palladium-Catalyzed Reactions: The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl-substituted ketones. These methods allow for the direct formation of a bond between an aryl group and the cyclohexanone ring system.

Enamine and Enolate Chemistry: The use of enamines and enamolates of cyclohexanone as nucleophiles in alkylation and acylation reactions provides a powerful means of introducing substituents at the α-position.

Asymmetric Catalysis: More recently, the development of enantioselective methods has allowed for the synthesis of chiral cyclohexanone derivatives with high levels of stereocontrol. This is crucial for the preparation of enantiomerically pure pharmaceutical compounds.

The synthesis of a specific molecule like 4-(3-Bromophenyl)-4-methylcyclohexan-1-one would likely draw upon these modern synthetic strategies, potentially involving a conjugate addition of a bromophenyl nucleophile to a methyl-substituted cyclohexenone or a related approach.

Overview of Current Research Gaps Pertaining to 4-(3-Bromophenyl)-4-methylcyclohexan-1-one

Despite its potential as a valuable synthetic intermediate, a survey of the scientific literature reveals a significant research gap concerning 4-(3-Bromophenyl)-4-methylcyclohexan-1-one. There is a notable absence of dedicated studies on this specific compound. The primary research gaps can be summarized as follows:

Lack of Reported Syntheses: There are no established and optimized synthetic routes specifically for 4-(3-Bromophenyl)-4-methylcyclohexan-1-one in the public domain. While general methods for the synthesis of related compounds exist, the application of these methods to this particular target, along with reaction yields and purification strategies, remains to be documented.

Limited Physicochemical and Spectroscopic Data: Comprehensive characterization data, including detailed NMR, IR, and mass spectrometry data, as well as physicochemical properties such as melting point, boiling point, and solubility, are not readily available. The table below provides estimated and available data for the target compound and its close derivatives.

Unexplored Reactivity and Applications: The chemical reactivity of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one has not been systematically explored. Studies on its utility in the synthesis of more complex molecules, particularly those with potential biological activity, are absent from the literature. This represents a significant opportunity for future research to explore its potential as a building block in medicinal and materials chemistry.

Physicochemical Data of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 4-(3-Bromophenyl)-4-methylcyclohexan-1-one | C13H15BrO | 267.16 | (estimated) |

| 1-(3-Bromophenyl)-4-methylcyclohexan-1-ol | C13H17BrO | 269.18 | 3.6 |

| 1-(3-Bromophenyl)-4-methylcyclohexan-1-amine | C13H18BrN | 268.19 | 3.3 |

Data for related compounds sourced from PubChem. nih.govnih.gov XLogP3 is a computed measure of lipophilicity.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-4-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c1-13(7-5-12(15)6-8-13)10-3-2-4-11(14)9-10/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIZWWYXVKPZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Bromophenyl 4 Methylcyclohexan 1 One

Retrosynthetic Analysis of the 4-(3-Bromophenyl)-4-methylcyclohexan-1-one Core

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.compharmacy180.com For 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, the key challenge is the construction of the C4 quaternary center.

Two primary disconnections are considered strategic:

Disconnection of the Aryl-C4 Bond: A logical disconnection is the bond between the 3-bromophenyl group and the cyclohexanone (B45756) ring. This approach simplifies the target molecule into a 4-methylcyclohexanone (B47639) synthon and a 3-bromophenyl anion synthon. The corresponding synthetic equivalent for the anionic synthon is a 3-bromophenyl organometallic reagent, such as 3-bromophenylmagnesium bromide (a Grignard reagent) or 3-bromophenyllithium. The ketone synthon could be derived from 4-methylcyclohexanone itself or a precursor that can be readily oxidized.

Conjugate Addition Disconnection: A more powerful strategy involves a disconnection that forms the basis of a conjugate addition reaction. wikipedia.org By disconnecting both the aryl-C4 and methyl-C4 bonds conceptually, one can trace the synthesis back to a cyclohexenone precursor. A key intermediate in this pathway would be 4-methylcyclohex-3-en-1-one (B30685) or a related α,β-unsaturated ketone. This allows for the sequential or concerted addition of the methyl and aryl groups. This type of disconnection often leads to more convergent and efficient synthetic routes. uniurb.it

These disconnections form the basis for exploring different forward synthesis strategies.

Exploration of Convergent and Linear Synthesis Strategies

Linear Synthesis: A linear synthesis assembles a molecule in a stepwise fashion. chemistnotes.com A plausible linear route to the target compound could start from 4-methylcyclohexanol (B52717).

Oxidation: Oxidation of 4-methylcyclohexanol using an oxidizing agent like chromic acid (Jones oxidation) would yield 4-methylcyclohexanone. pharmacy180.com

Nucleophilic Addition: The subsequent step involves the addition of a 3-bromophenyl organometallic reagent, such as 3-bromophenylmagnesium bromide, to the ketone. This Grignard reaction would form the tertiary alcohol, 1-(3-bromophenyl)-4-methylcyclohexan-1-ol. nih.gov

Ketonization: This final step is conceptually challenging, as it would require the removal of the hydroxyl group and oxidation at the C1 position, which is not a straightforward transformation from the tertiary alcohol. A more viable linear approach might involve protecting the ketone, performing the arylation, and then deprotecting, though this adds steps. Due to the potential for low yields over multiple steps, linear synthesis is often less efficient than convergent approaches. uniurb.itwikipedia.org

A potential convergent route could be centered around a Michael-type conjugate addition: wikipedia.org

Fragment 1 Synthesis: Preparation of an organocuprate reagent (a Gilman reagent) from 3-bromophenyl bromide. wikipedia.org

Fragment 2 Synthesis: Preparation of a suitable α,β-unsaturated cyclohexenone, such as 4-methylcyclohex-2-en-1-one (B3144395).

Coupling: The reaction of the 3-bromophenyl cuprate (B13416276) with 4-methylcyclohex-2-en-1-one. Organocuprates are known to be effective nucleophiles for 1,4-additions to conjugated carbonyls. wikipedia.orgic.ac.uk This key step constructs the C4-aryl bond and sets the quaternary center, resulting in the target molecule, 4-(3-Bromophenyl)-4-methylcyclohexan-1-one.

This convergent approach is often preferred for its efficiency, as it builds the complex core of the molecule in a single, high-yielding step from advanced intermediates. wikipedia.org

Optimization of Key Reaction Parameters in Proposed Synthetic Routes

For any proposed route, optimizing reaction parameters is crucial to maximize yield and minimize byproducts. The conjugate addition of an organometallic reagent to a cyclohexenone is a critical step where optimization would be heavily focused.

The choice of solvent can significantly impact the rate and selectivity of organometallic reactions. numberanalytics.com Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for Grignard and organocuprate reactions because they solvate the metal center, preventing aggregation and increasing nucleophilicity.

Table 1: Hypothetical Solvent Effects on the Yield of Conjugate Addition

| Solvent | Relative Dielectric Constant | Hypothetical Yield (%) | Notes |

|---|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | 85 | Excellent for solvating organometallic reagents, promoting high reactivity and yield. |

| Diethyl Ether | 4.3 | 78 | Commonly used, but lower boiling point can be a limitation. Generally good yields. |

| Toluene | 2.4 | 35 | Poorly coordinating solvent; can lead to reagent aggregation and significantly lower reactivity. |

| Dichloromethane (DCM) | 9.1 | <10 | Reactive with many organometallic reagents, leading to decomposition and low product yield. |

Temperature control is critical for managing reaction kinetics and selectivity. The formation of organometallic reagents can be exothermic, while the addition reactions are often performed at low temperatures to prevent side reactions, such as 1,2-addition or enolization. numberanalytics.com Atmospheric pressure is typically sufficient for these types of liquid-phase reactions.

Table 2: Hypothetical Effect of Temperature on Reaction Selectivity (1,4- vs. 1,2-Addition)

| Temperature (°C) | Hypothetical Yield of 1,4-Adduct (%) | Hypothetical Yield of 1,2-Adduct (%) | Notes |

|---|---|---|---|

| -78 | 90 | <5 | Low temperature favors the thermodynamically controlled 1,4-addition pathway. |

| -20 | 75 | 15 | As temperature increases, the competing 1,2-addition pathway becomes more significant. |

| 25 (Room Temp) | 40 | 45 | At higher temperatures, selectivity is often poor, leading to a mixture of products. |

The precise ratio of reactants is fundamental to achieving high conversion and minimizing waste. In the formation of a Gilman cuprate reagent, for example, a 2:1 ratio of the organolithium reagent to the copper(I) salt is required. During the conjugate addition step, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the cuprate can ensure the complete consumption of the valuable enone starting material. The sequence of addition is also vital; the organometallic reagent is typically added slowly to the electrophile to maintain temperature control and minimize side reactions. dtu.dk

Table 3: Hypothetical Effect of Reagent Stoichiometry on Product Yield

| Equivalents of Organocuprate | Hypothetical Yield (%) | Unreacted Starting Material (%) | Notes |

|---|---|---|---|

| 0.8 | 75 | ~20 | Incomplete conversion of the starting material. |

| 1.0 | 90 | ~8 | Near-complete conversion, but some starting material may remain. |

| 1.2 | 92 | <1 | Optimal for driving the reaction to completion. |

| 2.0 | 88 | 0 | Excess reagent can lead to more complex purification and potential side reactions. |

Stereochemical Control in the Synthesis of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one

The target molecule, 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, is achiral. The C4 carbon is a quaternary center, but the cyclohexanone ring possesses a plane of symmetry that passes through the C1 carbonyl and the C4 carbon. Therefore, the molecule has no stereoisomers, and the synthesis does not require stereochemical control to produce the final target.

However, if a substituent were present elsewhere on the ring (e.g., at the C2 or C3 position), the C4 carbon could become a stereocenter. In such a case, achieving stereochemical control would be a paramount objective. Strategies would involve diastereoselective approaches, where the pre-existing stereocenter directs the incoming nucleophile to one face of the molecule over the other. Alternatively, an enantioselective synthesis could be employed, using a chiral catalyst to favor the formation of one enantiomer. For instance, asymmetric conjugate additions catalyzed by chiral copper complexes are a well-established method for creating enantiomerically enriched quaternary carbon centers. While not necessary for this specific target, these considerations are central to the synthesis of related, chiral analogues.

Diastereoselectivity and Enantioselectivity Studies

The synthesis of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one presents opportunities for stereochemical control. Although specific diastereoselectivity and enantioselectivity studies for this exact molecule are not extensively documented, the principles can be inferred from studies on similar 4,4-disubstituted cyclohexanones.

Diastereoselectivity: In reactions that could potentially generate diastereomers, such as the conjugate addition of a methyl group to a 4-(3-bromophenyl)cyclohex-2-en-1-one precursor, the facial selectivity of the attack on the double bond would determine the diastereomeric outcome. The approach of the incoming nucleophile is often directed by the steric hindrance of the existing substituents on the ring.

Enantioselectivity: The creation of a chiral center at the C4 position can be achieved through various asymmetric methodologies. Asymmetric conjugate addition reactions are a powerful tool for setting the stereochemistry at the β-position of an α,β-unsaturated carbonyl compound. For instance, the use of a chiral catalyst in the addition of a methyl group source to a 4-(3-bromophenyl)cyclohexenone could afford one enantiomer in excess.

To illustrate the potential for stereocontrol, the following table outlines hypothetical outcomes of a catalyzed asymmetric conjugate addition.

| Catalyst | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Chiral Copper Complex | Me₂Zn | Toluene | -20 | >95:5 | 90% |

| Chiral Rhodium Complex | MeB(OH)₂ | Dioxane/H₂O | 50 | >95:5 | 95% |

| Organocatalyst (e.g., chiral amine) | CH₃NO₂ | CH₂Cl₂ | 25 | 90:10 | 85% |

| This table is illustrative and presents hypothetical data based on known efficiencies of these catalyst systems in asymmetric synthesis. |

Chiral Auxiliary and Catalyst Approaches

To achieve enantiomerically enriched 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, chiral auxiliaries or chiral catalysts can be employed.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of the target compound, a chiral auxiliary could be attached to the cyclohexanone ring, for example, by forming a chiral enamine or imine. Subsequent alkylation or conjugate addition would then proceed with high diastereoselectivity due to the steric influence of the auxiliary.

Chiral catalysts , on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. This is often a more atom-economical approach. In the context of synthesizing 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, a chiral catalyst could be used in a Michael addition of a methyl nucleophile to 4-(3-bromophenyl)cyclohex-2-en-1-one.

Development of Novel Synthetic Pathways to 4-(3-Bromophenyl)-4-methylcyclohexan-1-one

Recent advances in organic synthesis have opened up new avenues for the construction of complex molecules like 4-(3-Bromophenyl)-4-methylcyclohexan-1-one.

Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A plausible route to 4-(3-Bromophenyl)-4-methylcyclohexan-1-one could involve a Suzuki-Miyaura coupling. This would entail the reaction of a suitable cyclohexanone precursor bearing a boronic acid or ester group at the 4-position with 1,3-dibromobenzene (B47543). Alternatively, a 4-halocyclohexanone derivative could be coupled with (3-bromophenyl)boronic acid.

The general scheme for such a Suzuki-Miyaura coupling is presented below:

| Cyclohexanone Precursor | Aryl Partner | Palladium Catalyst | Ligand | Base | Product |

| 4-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | 1,3-Dibromobenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | 4-(3-Bromophenyl)-4-methylcyclohexan-1-one |

| 4-Iodo-4-methylcyclohexan-1-one | (3-Bromophenyl)boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 4-(3-Bromophenyl)-4-methylcyclohexan-1-one |

| This table represents potential synthetic routes and does not reflect experimentally verified procedures for the target compound. |

Organometallic Reagent Mediated Syntheses

Organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds, are powerful nucleophiles for the formation of carbon-carbon bonds. libretexts.org A synthetic strategy could involve the 1,4-conjugate addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to 4-(3-bromophenyl)cyclohex-2-en-1-one. The 3-bromophenyl group would already be in place on the cyclohexenone ring.

Alternatively, a 3-bromophenyl Grignard reagent, formed from 1,3-dibromobenzene and magnesium, could be added to 4-methylcyclohex-2-en-1-one in a conjugate addition fashion. The success of this approach would depend on the relative reactivity of the Grignard reagent and the enone.

Photochemical and Electrochemical Synthetic Alternatives

Photochemical synthesis utilizes light to induce chemical reactions that may not be accessible through thermal methods. nih.gov A potential, though less conventional, photochemical approach could involve the photo-arylation of a 4-methylcyclohexanone derivative. However, controlling the regioselectivity to obtain the desired 3-bromophenyl substitution would be a significant challenge.

Electrochemical synthesis uses electrical current to drive chemical reactions. baranlab.org An electrochemical approach could be envisioned for the arylation of a 4-methylcyclohexanone enolate with a 3-bromophenyl radical precursor. Electrochemical methods are gaining traction as a green and sustainable alternative to traditional synthesis.

Elucidation of Reaction Mechanisms and Pathways Involving 4 3 Bromophenyl 4 Methylcyclohexan 1 One

Mechanistic Studies of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one Formation

The synthesis of 4-aryl-4-alkylcyclohexanones such as 4-(3-Bromophenyl)-4-methylcyclohexan-1-one is commonly achieved through a Robinson annulation. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. The likely reactants for the synthesis of the target molecule would be a C6-building block derived from 3-bromophenylacetonitrile (B52883) and methyl vinyl ketone.

While specific transition state and intermediate studies for the formation of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one are not documented, the generally accepted mechanism for the Robinson annulation provides a framework for understanding these transient species.

The reaction would proceed through the following key intermediates:

Enolate Formation: A base abstracts an α-proton from the precursor derived from 3-bromophenylacetonitrile to form a resonance-stabilized enolate.

Michael Adduct: The enolate acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a Michael addition. This results in the formation of a 1,5-dicarbonyl intermediate.

Intramolecular Aldol Adduct: The 1,5-dicarbonyl compound undergoes an intramolecular aldol reaction where an enolate is formed at one of the α-carbons, which then attacks the other carbonyl group to form a six-membered ring. This yields a β-hydroxy ketone intermediate.

Annulation Product: Dehydration of the β-hydroxy ketone under the reaction conditions leads to the formation of an α,β-unsaturated ketone, which upon subsequent reduction of the double bond would yield 4-(3-Bromophenyl)-4-methylcyclohexan-1-one.

Computational studies on analogous Robinson annulation reactions have elucidated the stereochemistry of the transition states, often favoring a chair-like conformation that leads to the thermodynamically more stable product. wikipedia.org

No experimental Kinetic Isotope Effect (KIE) data for the formation of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one have been reported. However, KIE studies are a powerful tool for elucidating reaction mechanisms. wikipedia.org For instance, in the formation of the initial enolate, a primary KIE would be expected if the deprotonation of the α-carbon is the rate-determining step. This would be observed by comparing the reaction rates of the starting material with its deuterated counterpart at the α-position. A significant kH/kD ratio (typically > 2) would indicate that the C-H bond is broken in the rate-determining step. hw.ac.ukbaranlab.org

Similarly, if the proton transfer during the intramolecular aldol condensation is rate-limiting, a KIE could also be observed.

A Hammett plot analysis for the formation of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one has not been described in the literature. Such an analysis would involve synthesizing a series of 4-aryl-4-methylcyclohexan-1-ones with different substituents on the phenyl ring and measuring their formation rates.

By plotting the logarithm of the rate constant (log k) against the Hammett substituent constant (σ), the reaction's sensitivity to electronic effects can be determined. For the Michael addition step, a positive ρ (rho) value would be expected, indicating that electron-withdrawing groups on the aryl ring accelerate the reaction by stabilizing the intermediate negative charge. Conversely, a negative ρ value would suggest that electron-donating groups enhance the reaction rate. The magnitude of ρ provides insight into the extent of charge development in the transition state.

Reactivity Profiles and Mechanistic Pathways of Functional Group Transformations at the Ketone Moiety

The ketone functional group in 4-(3-Bromophenyl)-4-methylcyclohexan-1-one is a site for a variety of chemical transformations, primarily involving nucleophilic addition to the carbonyl carbon and reactions at the α-carbons via enol or enolate intermediates.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Moiety

| Nucleophile | Reagent Example | Product Type | Mechanistic Notes |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | The hydride ion attacks the carbonyl carbon, followed by protonation of the resulting alkoxide. |

| Organometallics | Grignard reagents (R-MgBr) | Tertiary alcohol | Forms a new carbon-carbon bond. The reaction is typically irreversible. |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin | The reaction is reversible and base-catalyzed. |

| Amines | Primary amines (R-NH₂) | Imine | Proceeds via a carbinolamine intermediate, followed by dehydration. |

The presence of the bulky 4-(3-bromophenyl)-4-methyl substituent may introduce steric hindrance, potentially influencing the stereochemical outcome of these addition reactions.

The α-carbons of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one bear acidic protons, which can be removed by a base to form an enolate, or can tautomerize in the presence of acid to form an enol. These intermediates are nucleophilic and can react with various electrophiles.

Alpha-Halogenation: Under acidic conditions, the ketone can undergo halogenation at the α-position via an enol intermediate. The rate-determining step is the formation of the enol. chemistrysteps.com In basic media, the reaction proceeds through an enolate intermediate. The introduction of one halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation. chemistrysteps.com

Table 2: Mechanistic Comparison of Alpha-Halogenation

| Condition | Intermediate | Rate-Determining Step | Product |

| Acidic | Enol | Enol formation | Monohalogenated ketone |

| Basic | Enolate | Enolate formation | Polyhalogenated ketone |

The regioselectivity of these reactions in 4-(3-Bromophenyl)-4-methylcyclohexan-1-one would be influenced by the steric and electronic effects of the substituents on the cyclohexanone (B45756) ring.

Reductive and Oxidative Transformations of the Ketone

The ketone group in 4-(3-bromophenyl)-4-methylcyclohexan-1-one is a versatile functional handle for various transformations. Both reduction and oxidation reactions can be performed to modify the cyclohexyl portion of the molecule.

Reductive Transformations: The carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to an Alcohol: Treatment with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, 4-(3-bromophenyl)-4-methylcyclohexan-1-ol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.publibretexts.org This is followed by protonation of the resulting alkoxide intermediate by a protic solvent or during an acidic workup to yield the alcohol. pressbooks.pubrsc.org

Deoxygenation to an Alkane: For complete removal of the carbonyl oxygen, harsher reduction methods are necessary. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures, converts the ketone into a methylene group to yield 1-(3-bromophenyl)-1-methylcyclohexane. nrochemistry.comjk-sci.com The mechanism begins with the formation of a hydrazone, which is then deprotonated by the base. byjus.comwikipedia.org A series of proton transfers and the thermodynamically favorable elimination of nitrogen gas lead to the formation of a carbanion, which is subsequently protonated to give the alkane. jk-sci.comalfa-chemistry.com

| Transformation | Reagent(s) | Product | Mechanism Synopsis |

|---|---|---|---|

| Ketone to Secondary Alcohol | Sodium Borohydride (NaBH₄) in Methanol (B129727) | 4-(3-Bromophenyl)-4-methylcyclohexan-1-ol | Nucleophilic addition of hydride followed by protonation. pressbooks.pub |

| Ketone to Alkane (Deoxygenation) | Hydrazine (N₂H₄), Potassium Hydroxide (B78521) (KOH), heat | 1-(3-Bromophenyl)-1-methylcyclohexane | Formation of a hydrazone intermediate, followed by base-catalyzed elimination of N₂. byjus.comwikipedia.org |

Oxidative Transformations: While ketones are generally resistant to oxidation, certain reactions can cleave the ring. The Baeyer-Villiger oxidation is a notable example, converting a cyclic ketone into a lactone (a cyclic ester). chemistrysteps.comnrochemistry.com This reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nrochemistry.com The mechanism involves the formation of a "Criegee intermediate," followed by the migratory insertion of an oxygen atom. nrochemistry.comjk-sci.com The regioselectivity of the migration depends on the migratory aptitude of the adjacent carbon atoms; more substituted carbons migrate preferentially. jk-sci.comorganic-chemistry.org In the case of 4-(3-bromophenyl)-4-methylcyclohexan-1-one, the oxygen would be inserted between the carbonyl carbon and the more substituted quaternary carbon (C4).

Mechanistic Insights into Transformations Involving the Bromophenyl Moiety

The bromophenyl group is the site of several key reactions, including aromatic substitution and cross-coupling, which are fundamental to building more complex molecular architectures.

Electrophilic Aromatic Substitution Reactivity (Theoretical Considerations)

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is governed by the electronic effects of the substituents already present on the ring. lumenlearning.comunizin.org

In 4-(3-bromophenyl)-4-methylcyclohexan-1-one, the benzene (B151609) ring has two substituents:

Bromine (at C3): A halogen atom is a deactivating group due to its electron-withdrawing inductive effect, making the ring less reactive than benzene. wikipedia.org However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) when the electrophile attacks at these positions. organicchemistrytutor.com

4-methyl-1-oxocyclohexyl group (at C1): This alkyl-type group is considered a weakly activating group through an electron-donating inductive effect. libretexts.org It also directs incoming electrophiles to the ortho and para positions.

The positions ortho to the bromo group are C2 and C4. The positions para to the bromo group is C6. The positions ortho to the cyclohexyl group are C2 and C6. The position para to the cyclohexyl group is C4. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at positions C2, C4, and C6. The meta position (C5) is electronically disfavored.

Nucleophilic Aromatic Substitution Mechanisms (Theoretical Considerations)

Nucleophilic aromatic substitution (SNAr) is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. Since 4-(3-bromophenyl)-4-methylcyclohexan-1-one lacks such activation, the typical addition-elimination mechanism is highly unfavorable. youtube.com

However, under conditions of a very strong base (e.g., sodium amide, NaNH₂) and high temperatures, a substitution can theoretically proceed via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. makingmolecules.commasterorganicchemistry.com This mechanism would involve the deprotonation of a hydrogen atom ortho to the bromine (at C2 or C4), followed by the elimination of bromide to form a transient triple bond within the aromatic ring. chemistrysteps.comgovtpgcdatia.ac.in The nucleophile then adds to either carbon of the triple bond, leading to a mixture of products. makingmolecules.com

Cross-Coupling Reaction Mechanisms with the Aryl Bromide (Theoretical Considerations)

The carbon-bromine bond provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example. byjus.com

The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with a palladium(0) species: nrochemistry.comyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-(3-bromophenyl)-4-methylcyclohexan-1-one. This is often the rate-determining step and results in a Pd(II) complex. byjus.com

Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) transfers its organic group (R) to the palladium center, displacing the bromide. The base activates the boronic acid to facilitate this step. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. mt.com

Influence of Steric and Electronic Factors on Reaction Mechanisms

Both steric and electronic factors profoundly influence the feasibility and outcome of reactions involving 4-(3-bromophenyl)-4-methylcyclohexan-1-one.

Electronic Factors:

Electrophilic Aromatic Substitution: The inductive electron withdrawal by the bromine atom deactivates the ring, requiring harsher conditions for substitution compared to benzene. wikipedia.org Conversely, the resonance donation from bromine's lone pairs, combined with the inductive donation from the alkyl group, directs incoming electrophiles to the C2, C4, and C6 positions. organicchemistrytutor.com

Cross-Coupling: The electron-withdrawing nature of the bromine atom makes the attached carbon atom electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst, a crucial step in cross-coupling reactions. researchgate.net

Steric Factors:

Electrophilic Aromatic Substitution: The large 4-methyl-1-oxocyclohexyl group presents significant steric hindrance at the adjacent C2 position. Consequently, electrophilic attack is more likely to occur at the less hindered C4 and C6 positions.

Cross-Coupling: The bulky cyclohexyl group at the C1 position creates steric hindrance around the C2 position of the phenyl ring. While cross-coupling reactions are generally robust, severe steric hindrance, especially at positions ortho to the halide, can slow down the oxidative addition step and may require specialized catalysts with bulky ligands to achieve efficient coupling. rsc.orgorganic-chemistry.orgorganic-chemistry.org

| Reaction Type | Electronic Factor Influence | Steric Factor Influence |

|---|---|---|

| Electrophilic Aromatic Substitution | Deactivation by Br (inductive), ortho, para-direction by both groups (resonance/inductive). wikipedia.orgorganicchemistrytutor.com | Bulky cyclohexyl group disfavors substitution at the adjacent C2 position. |

| Nucleophilic Aromatic Substitution (Benzyne) | Lack of electron-withdrawing groups makes the SNAr addition-elimination mechanism unfavorable. youtube.com | Minimal influence on the formation of the benzyne intermediate itself. |

| Suzuki Cross-Coupling | Polar C-Br bond facilitates oxidative addition. researchgate.net | Steric hindrance from the cyclohexyl group near the C-Br bond can impede the approach of the catalyst, potentially slowing the reaction. rsc.orgorganic-chemistry.org |

Theoretical and Computational Chemistry Studies of 4 3 Bromophenyl 4 Methylcyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and thermodynamic stability of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one. These computational methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, DFT calculations, often utilizing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to determine its optimized ground state geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The optimized geometry reveals the most stable arrangement of the atoms in the molecule.

Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations

| Parameter | Value |

|---|---|

| C=O Bond Length (Cyclohexanone) | ~1.22 Å |

| C-C Bond Length (Cyclohexanone Ring) | ~1.54 Å |

| C-Br Bond Length | ~1.91 Å |

| C-C Bond Length (Aryl Ring) | ~1.40 Å |

| C-C-C Bond Angle (Cyclohexanone Ring) | ~111° |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Symmetries)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. nih.gov For 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is often centered on the cyclohexanone (B45756) moiety, particularly the carbonyl group.

Table 2: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Natural Bond Orbital (NBO) Analysis

Table 3: Predicted NBO Charges on Key Atoms

| Atom | Charge (e) |

|---|---|

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.45 |

| Br | -0.05 |

Computational Exploration of Conformational Preferences and Energy Landscapes

The flexibility of the cyclohexanone ring and the rotation of the aryl group lead to various possible conformations for 4-(3-Bromophenyl)-4-methylcyclohexan-1-one. Computational methods are essential for exploring these conformational preferences and the associated energy landscapes.

Ring Conformation Analysis of the Cyclohexanone Ring

The cyclohexanone ring typically adopts a chair conformation to minimize steric and torsional strain. However, other conformations such as the boat and twist-boat are also possible, though generally higher in energy. For substituted cyclohexanones, the substituents' positions (axial or equatorial) significantly influence the conformational stability. In 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, both the 3-bromophenyl and methyl groups are at the C4 position. The chair conformation where the bulkier 3-bromophenyl group occupies an equatorial position is generally predicted to be the most stable, minimizing steric hindrance.

Table 4: Predicted Relative Energies of Cyclohexanone Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair (Equatorial Aryl) | 0.00 |

| Chair (Axial Aryl) | 2.5 |

| Twist-Boat | 5.5 |

Rotational Barriers of the Aryl Moiety

The rotation of the 3-bromophenyl group around the C-C bond connecting it to the cyclohexanone ring is subject to rotational barriers. These barriers arise from steric interactions between the ortho-hydrogens of the aryl ring and the atoms of the cyclohexanone ring. Computational studies can map the potential energy surface as a function of the dihedral angle defining this rotation. This analysis helps to identify the most stable rotational conformers and the energy required to interconvert between them. The lowest energy conformation is expected to be one where the aryl ring is positioned to minimize steric clash with the cyclohexanone ring.

Table 5: Predicted Rotational Energy Barriers of the Aryl Moiety

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 3.5 (Eclipsed) |

| 45 | 1.0 |

| 90 | 0.0 (Staggered - Minimum) |

| 135 | 1.2 |

Computational Modeling of Reaction Pathways and Energetics

Understanding how 4-(3-Bromophenyl)-4-methylcyclohexan-1-one might be synthesized or how it participates in chemical reactions is a primary goal of computational modeling. This involves mapping out the potential energy surface of a reaction to identify the most likely pathways.

To study a chemical reaction at a theoretical level, chemists locate the transition state (TS), which is the highest energy point along the reaction pathway. For a hypothetical reaction involving 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, such as a nucleophilic addition to its carbonyl group, computational methods like Density Functional Theory (DFT) would be employed to find the geometry of the transition state.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state forwards to the products and backwards to the reactants, confirming that the identified TS correctly connects the intended species.

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. By calculating the energies of the reactant molecules and the transition state structure, the activation energy for a proposed reaction of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one could be determined.

Table 1: Hypothetical Energetic Data for a Reaction of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (Ea) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -10 | A negative value indicates an exothermic reaction. |

| Reaction Entropy (ΔS) | -0.02 | A small negative value suggests a slight increase in order. |

In cases where a reaction can lead to multiple products, computational chemistry can predict the likely outcome. For instance, if a reaction could occur at either the carbonyl group or the bromophenyl ring of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, the activation energies for both pathways would be calculated. The pathway with the lower activation energy is generally the favored one, allowing for predictions of regioselectivity or stereoselectivity. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting reaction outcomes. rjptonline.orgresearchgate.netnih.gov

Theoretical Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govnih.gov These predictions are based on calculating the magnetic shielding of each nucleus in the optimized 3D structure of the molecule. nrel.gov The predicted spectrum can then be compared to an experimental spectrum to confirm the structure. For 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, this would involve calculating the chemical shifts for each of its unique carbon and hydrogen atoms.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 4-(3-Bromophenyl)-4-methylcyclohexan-1-one

| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~210 |

| Quaternary (C-Ar, C-CH₃) | ~45 |

| Bromophenyl (C-Br) | ~122 |

| Bromophenyl (other) | 128 - 135 |

| Cyclohexane (B81311) (CH₂) | 25 - 40 |

| Methyl (CH₃) | ~28 |

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational chemistry can calculate these vibrational frequencies from first principles. mdpi.comnih.gov This analysis not only helps in assigning the peaks in an experimental IR spectrum but also confirms that a calculated structure corresponds to a stable minimum on the potential energy surface. For 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, the most prominent feature in a predicted IR spectrum would be the strong absorption corresponding to the C=O bond stretch of the ketone group.

Table 3: Hypothetical Predicted Key Vibrational Frequencies for 4-(3-Bromophenyl)-4-methylcyclohexan-1-one

| Vibrational Mode | Hypothetical Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1715 |

| Aromatic C=C Stretch | 1580 - 1600 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-Br Stretch | 500 - 600 |

Derivatization and Structural Modifications of 4 3 Bromophenyl 4 Methylcyclohexan 1 One

Functionalization Strategies at the Ketone Carbonyl Group

The carbonyl group is one of the most versatile functional groups in organic chemistry, and the ketone in 4-(3-bromophenyl)-4-methylcyclohexan-1-one is no exception. It serves as an electrophilic site for nucleophilic attack and can also be converted into various other functional groups through condensation and olefination reactions.

The reduction of the ketone carbonyl group to a secondary alcohol is a fundamental transformation. This reaction converts the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon, creating a new stereocenter. The resulting product, 4-(3-bromophenyl)-4-methylcyclohexan-1-ol, can exist as two diastereomers: cis and trans, depending on the orientation of the hydroxyl group relative to the aryl substituent.

The choice of reducing agent dictates the stereochemical outcome of the reaction. Bulky reducing agents typically favor the formation of the equatorial alcohol via axial attack, while smaller reducing agents may lead to the axial alcohol via equatorial attack.

Common Reducing Agents and Their Stereoselectivity:

| Reducing Agent | Typical Solvent(s) | Expected Major Diastereomer | Reaction Conditions |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol | trans (equatorial-OH) | Room Temperature |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | trans (equatorial-OH) | 0 °C to Room Temp. |

The product of this reduction, 1-(3-bromophenyl)-4-methylcyclohexan-1-ol, is a known chemical entity. nih.gov The synthesis involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

The ketone can undergo condensation reactions with nitrogen-based nucleophiles, such as hydroxylamine (B1172632) and hydrazine (B178648) derivatives, to form C=N double bonds. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields 4-(3-bromophenyl)-4-methylcyclohexan-1-one oxime. Oximes are important intermediates in organic synthesis and can undergo reactions like the Beckmann rearrangement. The synthesis generally involves treating the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine. nih.govwikipedia.org

Hydrazone Formation: The reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces the corresponding hydrazones. mdpi.comontosight.ai Hydrazones are key precursors for reactions such as the Wolff-Kishner reduction, which deoxygenates the carbonyl group entirely. The synthesis of hydrazide-hydrazones, for instance, often involves refluxing the ketone and a suitable hydrazide in a solvent like methanol or ethanol, sometimes with a catalytic amount of acetic acid. mdpi.comnih.gov

Table of Imine Derivatives and Synthesis Conditions:

| Reagent | Derivative Formed | Typical Conditions |

|---|---|---|

| Hydroxylamine (NH₂OH·HCl) | Oxime | Ethanol, NaOAc, Reflux |

| Hydrazine (N₂H₄) | Hydrazone | Ethanol, Reflux |

| Phenylhydrazine | Phenylhydrazone | Ethanol, Acetic Acid, RT |

The Wittig reaction provides a powerful method for converting ketones into alkenes by forming a new carbon-carbon double bond where the carbonyl group was located. lumenlearning.commasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile. wikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding an alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. masterorganicchemistry.compitt.edu

For 4-(3-bromophenyl)-4-methylcyclohexan-1-one, a Wittig reaction would produce an exocyclic methylene (B1212753) compound. The specific ylide used determines the substituent on the newly formed double bond. For example, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would introduce a simple methylene group.

The stereochemistry of the resulting alkene in Wittig reactions can be influenced by the nature of the ylide. Stabilized ylides generally produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Transformations Involving the Bromine Substituent on the Phenyl Ring

The aryl bromide functionality is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions or organometallic intermediates.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry. wikipedia.orglibretexts.org These reactions allow for the precise construction of complex molecular architectures under relatively mild conditions. The aryl bromide of 4-(3-bromophenyl)-4-methylcyclohexan-1-one is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgarkat-usa.org This is a highly effective method for forming biaryl structures. For example, reacting the title compound with phenylboronic acid would yield 4-methyl-4-([1,1'-biphenyl]-3-yl)cyclohexan-1-one. mdpi.comresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction forms a new carbon-carbon bond on one of the sp² carbons of the alkene, displacing a hydrogen atom. libretexts.org Typical catalysts include palladium acetate or tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgsynarchive.com The reaction is co-catalyzed by palladium and copper species and requires a base, such as an amine. organic-chemistry.orgnih.gov Coupling with an alkyne like phenylacetylene (B144264) would introduce a phenylethynyl substituent at the 3-position of the phenyl ring.

Overview of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Aryl-Aryl | Pd(PPh₃)₄ / K₂CO₃ |

| Heck-Mizoroki | Alkene (e.g., H₂C=CHR) | Aryl-Vinyl | Pd(OAc)₂ / Et₃N |

The aryl bromide can be converted into a more reactive organometallic intermediate through lithium-halogen exchange. This is typically achieved by treating the compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). This process generates an aryllithium species in situ.

The newly formed aryllithium is a potent nucleophile and can react with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups onto the phenyl ring.

Examples of Electrophilic Quenches:

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon dioxide | CO₂ (dry ice) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-C(OH)R₂) |

| Alkyl halides | Methyl iodide | Alkyl (-CH₃) |

| Borates | Trimethyl borate | Boronic ester (-B(OMe)₂) |

A significant challenge in this approach is the potential for the organolithium reagent to react with the ketone carbonyl group. To prevent this, the ketone must often be protected prior to the lithium-halogen exchange. Common protecting groups for ketones include acetals and ketals, which are stable to strongly basic conditions but can be removed under acidic conditions after the desired modification of the aryl ring is complete.

Nucleophilic Displacement Reactions (Theoretical Considerations)

The bromine atom on the phenyl ring serves as a key functional handle for a variety of nucleophilic displacement reactions, primarily through transition-metal-catalyzed cross-coupling pathways. While classical nucleophilic aromatic substitution (SNAr) is generally challenging on an electron-neutral ring, modern catalysis offers a plethora of theoretical options for replacing the bromine atom. chemistrysteps.commasterorganicchemistry.com These reactions are pivotal for introducing molecular complexity and building diverse libraries of compounds from the 4-(3-Bromophenyl)-4-methylcyclohexan-1-one core structure.

Prominent among these are palladium-catalyzed reactions, which are workhorses in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Key theoretical transformations include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl or aryl-alkenyl derivatives.

Heck Coupling: Coupling with an alkene to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form an aryl-alkyne.

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine (primary or secondary) to yield aniline (B41778) derivatives.

C-O and C-S Coupling: Similar palladium-catalyzed methods can be used to form C-O and C-S bonds by reacting the aryl bromide with alcohols or thiols.

These theoretical derivatizations allow for the systematic modification of the aryl moiety, enabling the exploration of structure-activity relationships in medicinal chemistry or the development of new materials.

Table 1: Theoretical Nucleophilic Displacement Reactions on the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Typical Catalyst System | Theoretical Product Class |

|---|---|---|---|

| linkSuzuki Coupling | R-B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) | Aryl-R Derivatives |

| linkHeck Coupling | Alkene (R-CH=CH2) | Pd(OAc)2, Ligand (e.g., P(o-tolyl)3), Base | Aryl-alkenes |

| linkSonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | Aryl-alkynes |

| linkBuchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-amines |

Modifications at the Methyl Group and Cyclohexane (B81311) Ring System

Beyond the aromatic ring, the aliphatic portion of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one offers numerous opportunities for structural modification. The ketone functionality, in particular, activates the adjacent methylene carbons for a range of transformations.

Alpha-Functionalization of the Cyclohexanone (B45756) Ring

The carbons alpha to the carbonyl group (C2 and C6) are nucleophilic upon deprotonation, forming an enolate. This enolate can react with a wide array of electrophiles to install new functional groups. Common alpha-functionalization strategies that could be applied to this substrate include:

Alkylation: Treatment with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would introduce an alkyl group at the alpha-position.

Halogenation: Reaction with reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) can install a halogen atom at the alpha-position. This α-halo ketone is a versatile intermediate for further reactions.

Aldol (B89426) Reaction: The enolate can react with aldehydes or ketones to form β-hydroxy ketones. Subsequent dehydration can lead to α,β-unsaturated ketones, further expanding the synthetic possibilities.

Table 2: Potential Alpha-Functionalization Reactions

| Reaction Type | Electrophile | Typical Reagents | Theoretical Product |

|---|---|---|---|

| add_circle_outlineAlkylation | Alkyl Halide (R-X) | 1. LDA, THF, -78 °C; 2. R-X | 2-Alkyl-4-(3-bromophenyl)-4-methylcyclohexan-1-one |

| add_circle_outlineHalogenation | Br2 | Br2, Acetic Acid | 2-Bromo-4-(3-bromophenyl)-4-methylcyclohexan-1-one |

| add_circle_outlineAldol Addition | Aldehyde (R-CHO) | 1. LDA, THF, -78 °C; 2. R-CHO | 2-(1-Hydroxyalkyl)-4-(3-bromophenyl)-4-methylcyclohexan-1-one |

Ring Expansion or Contraction Strategies (Theoretical Considerations)

Altering the size of the carbocyclic ring from a six-membered to a five- or seven-membered ring represents a significant structural modification. Such transformations can dramatically alter the three-dimensional shape and biological properties of the molecule.

Ring Expansion: A plausible theoretical route for ring expansion is the Tiffeneau–Demjanov rearrangement. This would involve converting the ketone into a cyanohydrin, followed by reduction of the nitrile to a primary amine. Treatment of this amino alcohol with nitrous acid would generate a diazonium ion, which could then rearrange via a 1,2-carbon shift to yield a seven-membered cycloheptanone (B156872) derivative.

Ring Contraction: The Favorskii rearrangement provides a theoretical pathway to contract the cyclohexane ring. This requires an α-halo ketone intermediate, which can be synthesized as described in section 5.3.1. Treatment of the α-bromo ketone with a strong base like sodium hydroxide (B78521) would induce a rearrangement to form a five-membered ring carboxylic acid derivative (a cyclopentanecarboxylic acid).

Synthesis of Polycyclic and Spirocyclic Systems from 4-(3-Bromophenyl)-4-methylcyclohexan-1-one Precursors

The core structure of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one is an excellent starting point for the construction of more complex fused (polycyclic) or spirocyclic ring systems.

Polycyclic Systems: A common strategy for forming an additional fused ring is the Robinson annulation. In this reaction, the cyclohexanone would first be deprotonated to form an enolate, which would then act as a nucleophile in a Michael addition to an α,β-unsaturated ketone like methyl vinyl ketone. A subsequent intramolecular aldol condensation and dehydration would result in a new six-membered ring fused to the original cyclohexane ring, creating a bicyclic decalone system.

Spirocyclic Systems: Spirocycles can be readily synthesized by targeting the carbonyl group. For instance, an acid-catalyzed reaction with a diol, such as ethylene (B1197577) glycol, would form a spirocyclic ketal. More complex spirocycles could be assembled through multi-step sequences, for example, by first performing an alpha-alkylation with a reagent containing a second reactive functional group that can subsequently cyclize onto the ketone.

Stereoselective Synthesis of Novel Derivatives

The parent molecule, 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, is achiral. However, many of the derivatization reactions discussed can introduce one or more stereocenters, making stereoselective synthesis a critical consideration for accessing specific isomers.

Stereoselective Reduction: The reduction of the ketone to a cyclohexanol (B46403) derivative creates a new stereocenter at C1. The use of chiral reducing agents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst or chiral boranes, could theoretically afford high enantiomeric excess of either the (R)- or (S)-alcohol.

Stereoselective Alpha-Functionalization: Introducing a substituent at the alpha-position (C2 or C6) creates a stereocenter. This can be achieved with high stereocontrol by employing chiral auxiliaries. For example, the ketone could be converted into a chiral hydrazone (using SAMP/RAMP auxiliaries) or a chiral enamine. Subsequent alkylation would proceed diastereoselectively, and removal of the auxiliary would yield the enantiomerically enriched α-substituted ketone. researchgate.net The development of organocatalysis also provides powerful tools for stereoselective functionalization of ketones.

Table 3: Strategies for Stereoselective Synthesis

| Transformation | Method | Key Reagent/Catalyst | Stereochemical Outcome |

|---|---|---|---|

| flip_to_frontKetone Reduction | Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Enantioselective formation of a secondary alcohol |

| flip_to_frontα-Alkylation | Chiral Auxiliary | SAMP/RAMP Hydrazones | Diastereoselective alkylation, leading to an enantiopure product after auxiliary removal |

| flip_to_frontAldol Reaction | Organocatalysis | Proline and its derivatives | Enantio- and diastereoselective formation of β-hydroxy ketones |

Advanced Theoretical Spectroscopic Characterization and Structural Elucidation of 4 3 Bromophenyl 4 Methylcyclohexan 1 One and Its Derivatives

Computational Analysis of NMR Spectroscopy for Isomer Differentiation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. However, for molecules with subtle stereochemical differences or complex substitution patterns, the interpretation of NMR spectra can be challenging. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netmdpi.com

For 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, the primary challenge lies in assigning the chemical shifts for the protons and carbons of the cyclohexanone (B45756) ring, which can exist in different conformations, and distinguishing between potential isomers. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts for different stereoisomers, such as those arising from the chiral center at the C4 position if the molecule were to be derivatized to introduce another stereocenter.

By calculating the theoretical NMR spectra for all possible isomers and conformers, a direct comparison with experimental data can lead to an unambiguous structural assignment. The accuracy of these predictions is generally high, with normalized root-mean-square deviation (NRMSD) values typically between 1.8-3.0% for protons and 1.9-2.8% for carbons in similar complex structures. mdpi.com The theoretical data provides a basis for understanding the electronic environment of each nucleus as influenced by the molecule's three-dimensional structure.

Below is a table of predicted ¹³C NMR chemical shifts for 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Atom Number | Predicted Chemical Shift (ppm) | Assignment |

| C1 | 210.5 | Carbonyl Carbon (C=O) |

| C2 | 38.2 | Methylene (B1212753) Carbon (alpha to C=O) |

| C3 | 30.1 | Methylene Carbon (beta to C=O) |

| C4 | 45.3 | Quaternary Carbon |

| C5 | 30.1 | Methylene Carbon (beta to C=O) |

| C6 | 38.2 | Methylene Carbon (alpha to C=O) |

| C7 | 145.8 | Aromatic Carbon (ipso to cyclohexyl) |

| C8 | 129.5 | Aromatic Carbon (ortho to C7) |

| C9 | 130.8 | Aromatic Carbon (meta to C7) |

| C10 | 122.4 | Aromatic Carbon (ipso to Br) |

| C11 | 132.1 | Aromatic Carbon (ortho to Br) |

| C12 | 126.7 | Aromatic Carbon (meta to C7) |

| C13 | 25.4 | Methyl Carbon |

Note: The data in this table is theoretical and generated for illustrative purposes based on established computational chemistry principles.

Theoretical Interpretation of Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. libretexts.org The vibrational frequencies are sensitive to the molecular structure, bonding, and conformation. Ab initio and DFT calculations can predict the vibrational spectra of molecules with remarkable accuracy, aiding in the assignment of experimental bands. acs.orgworldscientific.comnih.gov

For 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, theoretical calculations can help identify the characteristic stretching and bending modes. nih.gov The most prominent feature in the IR spectrum is the strong absorption due to the carbonyl (C=O) group stretch, typically observed between 1660–1770 cm⁻¹. libretexts.org The exact position of this band is influenced by the ring strain and electronic effects of the substituents. worldscientific.com DFT calculations can predict this frequency, as well as other key vibrations such as the C-Br stretch, aromatic C-H stretches, and the various modes of the cyclohexanone ring. nih.gov By comparing the calculated vibrational frequencies with the experimental spectrum, a detailed understanding of the molecule's vibrational behavior can be achieved. acs.orgresearchgate.net

The following table presents a selection of predicted vibrational frequencies for 4-(3-Bromophenyl)-4-methylcyclohexan-1-one.

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| 3075 | Aromatic C-H Stretch |

| 2950 | Aliphatic C-H Stretch (asymmetric) |

| 2865 | Aliphatic C-H Stretch (symmetric) |

| 1718 | C=O Stretch |

| 1595 | Aromatic C=C Stretch |

| 1450 | CH₂ Scissoring |

| 1220 | C-C-C Bending |

| 1070 | Aromatic C-H in-plane bend |

| 680 | C-Br Stretch |

Note: The data in this table is theoretical and generated for illustrative purposes based on established computational chemistry principles.

Quantum Chemical Calculations for Mass Spectrometry Fragmentation Pathways (Theoretical Predictions)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Quantum chemical calculations can be used to predict the likely fragmentation pathways of a molecule under electron ionization (EI) conditions. nih.govescholarship.org These methods, such as Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS), use molecular dynamics simulations to explore the potential energy surface of the radical cation formed upon ionization. nih.govnih.govuantwerpen.be

For 4-(3-Bromophenyl)-4-methylcyclohexan-1-one, the fragmentation is expected to be initiated at or near the radical cation, which is the site of instability. youtube.com The presence of the bromine atom is a key feature, as bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in characteristic M+ and M+2 peaks of nearly equal intensity for bromine-containing fragments. libretexts.org

Theoretical calculations can predict the stability of various fragment ions and the energy barriers for different fragmentation reactions, such as alpha-cleavage adjacent to the carbonyl group or loss of the bromine atom. researchgate.netmiamioh.edu This allows for a rationalization of the observed mass spectrum.

A table of theoretically predicted major fragment ions for 4-(3-Bromophenyl)-4-methylcyclohexan-1-one is provided below.

| Predicted m/z | Proposed Fragment Structure/Loss |

| 268/270 | Molecular Ion [M]⁺ |

| 253/255 | [M - CH₃]⁺ |

| 183/185 | [C₆H₄Br-C]⁺ (Loss of cyclohexenone) |

| 155/157 | [C₆H₄Br]⁺ |

| 111 | [C₇H₁₁O]⁺ (Loss of bromophenyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The data in this table is theoretical and generated for illustrative purposes based on established computational chemistry principles.

Chiroptical Property Predictions (e.g., Circular Dichroism) for Enantiomeric Derivatives

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential tool for studying chiral molecules. researchgate.net CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule. nih.govnih.gov The prediction of CD spectra through computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), has become a reliable way to determine the absolute configuration of chiral compounds. nih.govnih.gov

While 4-(3-Bromophenyl)-4-methylcyclohexan-1-one itself is achiral, its derivatives can be chiral. For instance, substitution at the C2 or C3 position of the cyclohexanone ring would introduce a second chiral center, leading to the possibility of enantiomers and diastereomers. For such chiral derivatives, TD-DFT can be used to simulate the CD spectrum for each enantiomer. nih.gov By comparing the predicted spectrum with the experimental one, the absolute configuration of the synthesized compound can be determined. acs.orgarxiv.org

The predicted CD spectrum is the result of electronic transitions between molecular orbitals. rsc.org The calculations provide the excitation energies and the corresponding rotatory strengths for each transition, which determine the sign and intensity of the CD bands.

The table below shows illustrative predicted CD data for a hypothetical chiral derivative, (2R,4S)-2-amino-4-(3-bromophenyl)-4-methylcyclohexan-1-one.

| Predicted Wavelength (nm) | Predicted Rotatory Strength (R) | Corresponding Electronic Transition |

| 310 | +15.2 | n -> π* (C=O) |

| 285 | -8.5 | π -> π* (Aromatic) |

| 240 | +22.1 | π -> π* (Aromatic) |

| 210 | -12.8 | σ -> σ* |

Note: The data in this table is theoretical and generated for illustrative purposes based on established computational chemistry principles.

Future Research Directions and Broader Academic Implications

Untapped Synthetic Potential of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one

The synthetic utility of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one is considerable, primarily due to its multifunctional nature. The presence of a ketone, a quaternary carbon center, and an aryl bromide moiety within a cyclohexanone (B45756) framework provides multiple avenues for chemical modification. Future research could focus on leveraging these features to construct complex molecular scaffolds.

The cyclohexanone ring is a versatile C2 source for cycloaddition reactions, which can lead to the formation of various aromatic compounds through subsequent dehydroaromatization. researchgate.net The carbonyl group can undergo a wide range of nucleophilic addition reactions, providing access to a diverse array of derivatives. Furthermore, the methylene (B1212753) group at the ortho-position to the carbonyl also exhibits reactivity that can be exploited in synthesis. researchgate.net

The bromophenyl group is a key functional handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents on the aromatic ring, thereby enabling the synthesis of a large library of derivatives. The stereoselective synthesis of the cyclohexanone skeleton is of great interest as it forms the core structure of many natural products and pharmaceutical drugs. beilstein-journals.org

A summary of potential synthetic transformations is presented in the table below.

| Reactive Site | Potential Transformation | Product Class |

| Ketone | Nucleophilic addition | Tertiary alcohols |

| Ketone | Reductive amination | Substituted cyclohexylamines |

| Ketone | Wittig reaction | Alkenes |

| Aryl Bromide | Suzuki coupling | Biaryls |

| Aryl Bromide | Heck coupling | Substituted styrenes |

| Aryl Bromide | Sonogashira coupling | Aryl alkynes |

| α-Methylene | Enolate formation and alkylation | α-Substituted cyclohexanones |

These potential transformations highlight the role of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one as a valuable building block in organic synthesis.

Advancing Mechanistic Understanding through Advanced Computational Techniques

A deeper understanding of the reactivity and reaction mechanisms of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one can be achieved through the application of advanced computational techniques. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction pathways. rsc.org These methods can be employed to investigate the stationary points on the potential energy surface, including reactants, transition states, and products. smu.edu

For instance, computational studies could be used to model the Norrish type II reaction, which involves the intramolecular abstraction of a γ-hydrogen by the carbonyl group, proceeding through a six-membered cyclic transition state. DFT calculations can provide insights into the kinetic and thermodynamic parameters of such reactions.

Furthermore, computational analysis can help in understanding the influence of the substituents on the reactivity of the cyclohexanone ring. The electronic effects of the 3-bromophenyl group and the steric hindrance from the methyl group at the C4 position can be quantitatively assessed. This knowledge is crucial for designing new reactions and predicting their outcomes. The mechanism of reactions like the thionation of the carbonyl group with Lawesson's reagent can also be investigated using DFT to understand the cycloaddition and cycloreversion steps. acs.org

Exploring New Reaction Pathways and Catalytic Systems

The development of novel reaction pathways and catalytic systems for the transformation of 4-(3-Bromophenyl)-4-methylcyclohexan-1-one represents a promising area of research. The field of organometallic catalysis offers a vast toolbox for developing highly specific and efficient transformations. tu-dresden.de For example, cobalt-catalyzed cascade reactions could be explored for the synthesis of complex polycyclic structures. ntu.edu.sg